![molecular formula C19H21N3O3S2 B2923631 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1326884-02-9](/img/structure/B2923631.png)
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities .
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also has a butan-2-yl group, a sulfanyl group, and a N-(4-methoxyphenyl)acetamide group attached to the core structure.Scientific Research Applications
Dual Inhibitory Activity on TS and DHFR
Compounds related to 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide have shown significant potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This dual inhibitory activity suggests their application in therapeutic interventions against cancers and other diseases where TS and DHFR play pivotal roles. For instance, the study by Gangjee et al. (2008) elaborates on a series of classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates that were synthesized as potential dual TS and DHFR inhibitors. The classical analogue was highlighted as the most potent dual inhibitor known at the time, emphasizing the potential efficacy of these compounds in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structures and Molecular Conformation
The understanding of the crystal structures and molecular conformation of related compounds aids in the design and synthesis of more effective therapeutic agents. Studies have provided insights into the crystal structures of compounds within the same family, illustrating the folded conformation of these molecules and how the pyrimidine ring inclines relative to the benzene ring, which is critical for their biological activity (Subasri et al., 2017).
Antitumor Activity
Another significant area of application for these compounds is in the synthesis and evaluation of their antitumor activity. Research indicates that derivatives of the thieno[3,2-d]pyrimidine scaffold, similar to the compound , have shown promising results against various human cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Furthermore, the antimicrobial potential of these compounds has been explored, with studies indicating their effectiveness against a range of bacterial and fungal strains. This expands their potential applications into the treatment of infectious diseases, alongside their antitumor capabilities (Majithiya & Bheshdadia, 2022).
Future Directions
Given the wide range of pharmacological activities exhibited by thieno[3,2-d]pyrimidines , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its pharmacological properties.
properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-12(2)22-18(24)17-15(9-10-26-17)21-19(22)27-11-16(23)20-13-5-7-14(25-3)8-6-13/h5-10,12H,4,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCLQYSGXSCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
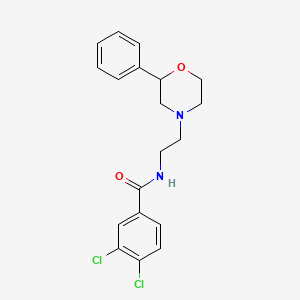
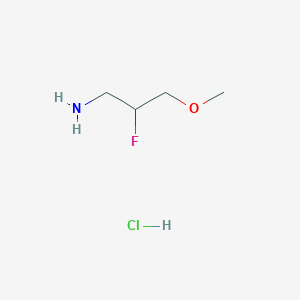
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)
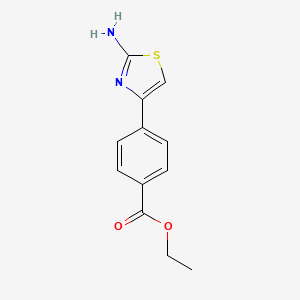
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
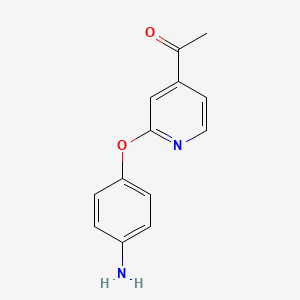
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

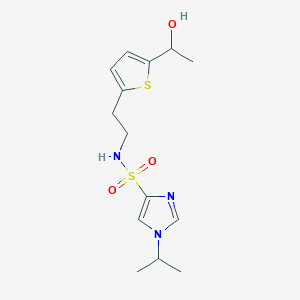
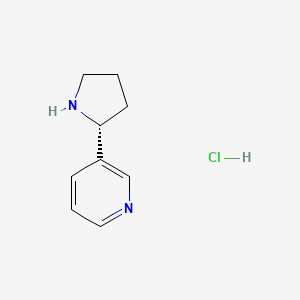
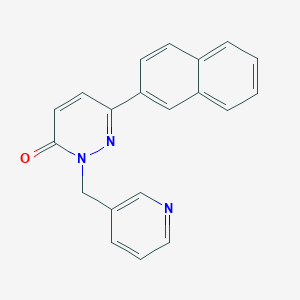
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)